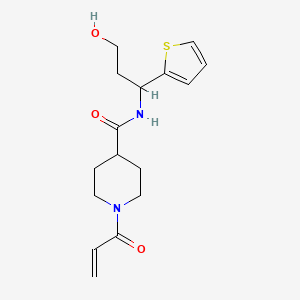

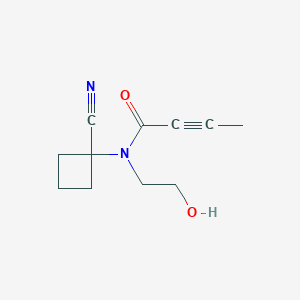

![molecular formula C14H15ClN2O3 B2602768 tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate CAS No. 2140326-75-4](/img/structure/B2602768.png)

tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

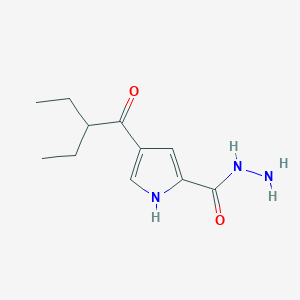

“tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazole rings are found in many biologically active compounds and are used as intermediates in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, a phenyl ring, and a carbamate group. The oxazole ring is a heterocycle with one oxygen atom and one nitrogen atom . The phenyl ring is a six-membered aromatic ring, and the carbamate group consists of an organic ester (R-O-C=O) and an amine (NH2).

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxazole ring, for example, might undergo electrophilic substitution reactions . The carbamate group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the oxazole ring might contribute to its stability and rigidity .

科学的研究の応用

Isomorphous Crystal Structures

Research on isomorphous crystal structures has shown that derivatives like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate participate in forming isostructural families of compounds. These molecules are linked via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, involving the same carbonyl group, demonstrating significant intermolecular interactions (Baillargeon et al., 2017).

Synthetic Chemistry Applications

Several studies focus on the synthetic utility of tert-butyl carbamate derivatives. For example, α-Aminated methyllithium by DTBB-catalyzed lithiation of a N-(chloromethyl) carbamate shows how functionalized carbamates can be obtained through specific reactions, demonstrating the compound's role in synthetic organic chemistry (Ortiz et al., 1999). Similarly, research on N–CF3 bonds in a carbamate and a triazene highlights the structural peculiarities and potential reactivity of carbamate derivatives (Brauer et al., 1988).

Material Science and Organic Synthesis

In material science, the synthesis and antimicrobial activity of some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles derivatives from tert-Butyl Carbazate reveal the potential biomedical applications of these compounds (Ghoneim & Mohamed, 2013). The synthesis of tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by Asymmetric Mannich Reaction further exemplifies the intricate methods used to obtain specific enantiomers for pharmaceutical purposes (Yang et al., 2009).

Antimicrobial and Herbicidal Activities

Research into the synthesis, antiarrhythmic, and hypotensive activity of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including tert-butyl derivatives, showcases the exploration of these compounds for potential therapeutic applications (Chalina et al., 1998). Moreover, studies on herbicidal activities of 4-Substituted 3-Aryl-5-tert-butyl-4-oxazolin-2-ones indicate the agricultural relevance of tert-butyl carbamate derivatives (Kudo et al., 1998).

作用機序

Target of Action

Similar compounds have been known to target various biochemical pathways .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Biochemical Pathways

“tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate” may affect various biochemical pathways. For instance, it might be involved in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

Similar compounds have been known to have various biological activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-14(2,3)20-13(18)17-9-4-5-11(15)10(6-9)12-7-16-8-19-12/h4-8H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPFYDRGNRTVDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

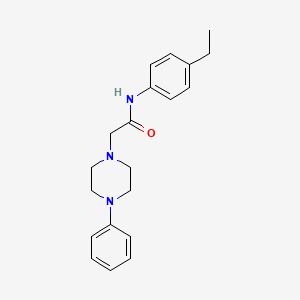

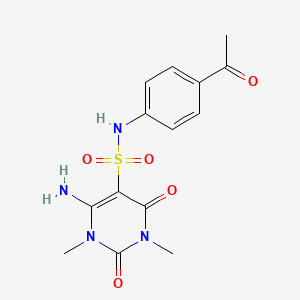

![N-(2-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2602686.png)

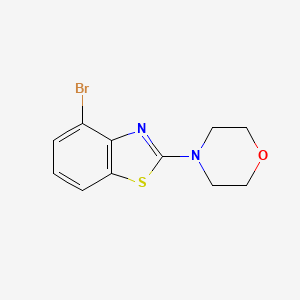

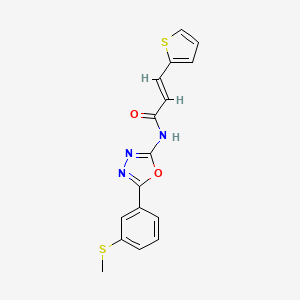

![2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide](/img/structure/B2602699.png)

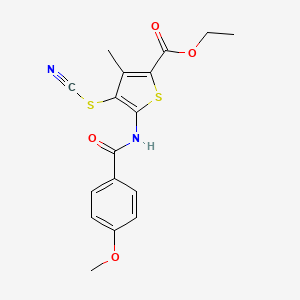

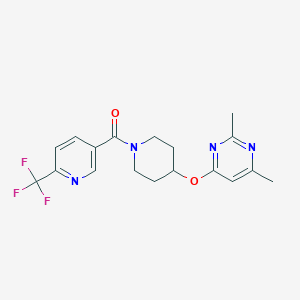

![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2602700.png)

![4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2602704.png)

![3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2602707.png)